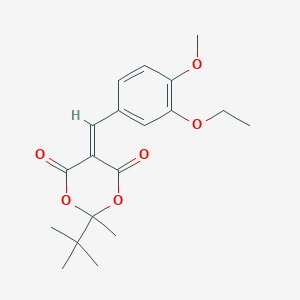![molecular formula C21H31N3O3 B5608063 1-tert-butyl-4-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5608063.png)
1-tert-butyl-4-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "1-tert-butyl-4-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone" involves multiple steps, including acylation, sulfonation, and substitution. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process from piperidin-4-ylmethanol, resulting in a total yield of 20.2% (Wang et al., 2015).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been determined, revealing typical bond lengths and angles for this piperazine-carboxylate (Mamat et al., 2012).
Chemical Reactions and Properties
Specific chemical reactions, including CYP2C8- and CYP3A-mediated C-Demethylation, have been studied for compounds with similar structures, indicating complex metabolic pathways involving oxidation and N-dealkylation among others (Prakash et al., 2008).
Physical Properties Analysis
Physical properties such as crystal conformation and hydrogen bonding patterns are significant. For instance, the pyrrolidinone ring often adopts an envelope conformation, with specific groups arranged on the same side, impacting the compound's physical properties and interactions (Mohammat et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and functional groups present. The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrated weak intermolecular interactions and moderate biological activity, showcasing the compound's chemical behavior (Sanjeevarayappa et al., 2015).
Propriétés
IUPAC Name |
1-tert-butyl-4-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-21(2,3)24-16-17(15-19(24)25)20(26)23-11-9-22(10-12-23)13-14-27-18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVBMOTUPKNITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-furylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607982.png)
![5-{[(1-benzothien-5-ylcarbonyl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5607990.png)
![N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5607998.png)
![methyl (2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)carbamate](/img/structure/B5608002.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5608009.png)
![3-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5608012.png)

![N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5608029.png)
![ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5608042.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5608059.png)
![2-(4-morpholinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5608068.png)
![2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5608081.png)

